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Compound of Interest

Compound Name: 2-(3-nitrophenyl)-1H-imidazole

Cat. No.: B075898

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a
representative synthetic protocol for 2-(3-nitrophenyl)-1H-imidazole. Due to the limited
availability of direct experimental spectra for the title compound, this guide leverages data from
closely related analogs to provide estimated spectroscopic values. These estimations are
intended to serve as a reference point for researchers working with this and similar molecules.

Spectroscopic Data

The following tables summarize the estimated spectroscopic data for 2-(3-nitrophenyl)-1H-
imidazole. The data for the 3-nitrophenyl moiety is extrapolated from reported values for 2-(3-
nitrophenyl)-4,5-diphenyl-1H-imidazole and 2-(3-nitrophenyl)-1H-benzo[d]imidazole. The data
for the imidazole ring is based on the parent 1H-imidazole, with expected shifts due to the C2-
substituent.

Table 1: Estimated *H NMR Spectroscopic Data
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Chemical Shift (6, ppm) Multiplicity Assighment
~12.5-13.5 brs N-H (imidazole)
~8.80 t,J=2.0Hz H-2' (nitrophenyl)
~8.35 ddd, J=8.0, 2.0, 1.0 Hz H-6' (nitrophenyl)
~8.20 ddd, J=8.0, 2.0, 1.0 Hz H-4' (nitrophenyl)
~7.70 t,J=8.0Hz H-5' (nitrophenyl)
~7.20 S H-4/H-5 (imidazole)

Solvent: DMSO-ds

Table 2: Estimated 13C NMR Spectroscopic Data

Chemical Shift (6, ppm) Assighment
~148.5 C-3' (nitrophenyl)
~145.0 C-2 (imidazole)
~135.0 C-6' (nitrophenyl)
~132.0 C-1' (nitrophenyl)
~130.5 C-5' (nitrophenyl)
~124.0 C-4' (nitrophenyl)
~122.0 C-2' (nitrophenyl)
~120.0 C-4/C-5 (imidazole)

Solvent: DMSO-ds

Table 3: Estimated Infrared (IR) Spectroscopic Data

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Assignment

~3400 - 3200 N-H stretching

~3100 C-H stretching (aromatic/imidazole)
~1600 C=N stretching

~1530, ~1350 NO:2 stretching (asymmetric, symmetric)
~1480 C=C stretching (aromatic)

Sample Preparation: KBr pellet

Table 4: Estimated Mass Spectrometry (MS) Data

m/z Assignment
189.05 [M]* (Molecular lon)
143.06 [M - NO2J*

116.05 [M - NO2 - HCNJ*

lonization Mode: Electron lonization (EI)

Experimental Protocols

The following are detailed, representative protocols for the synthesis and spectroscopic
characterization of 2-(3-nitrophenyl)-1H-imidazole.

Synthesis of 2-(3-nitrophenyl)-1H-imidazole
This procedure is adapted from the general synthesis of 2-arylimidazoles.[1]
Materials:

o 3-Nitrobenzaldehyde

¢ Glyoxal (40% aqueous solution)
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Ammonium acetate

Ethanol

Deionized water

Ethyl acetate

Hexane

Procedure:

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-
nitrobenzaldehyde (1 equivalent), glyoxal (1 equivalent of a 40% aqueous solution), and
ammonium acetate (2.5 equivalents).

Add ethanol as a solvent to the flask.

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction
can be monitored by thin-layer chromatography (TLC).

After the reaction is complete, allow the mixture to cool to room temperature.

Remove the solvent under reduced pressure using a rotary evaporator.

To the resulting residue, add deionized water and extract the product with ethyl acetate.
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

Remove the ethyl acetate under reduced pressure to yield the crude product.

Purify the crude product by recrystallization from an appropriate solvent system (e.g.,
ethanol/water or ethyl acetate/hexane) to afford pure 2-(3-nitrophenyl)-1H-imidazole.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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o Prepare a sample by dissolving approximately 5-10 mg of the purified product in 0.5-0.7 mL
of deuterated dimethyl sulfoxide (DMSO-ds).

o Transfer the solution to a 5 mm NMR tube.
e Acquire *H and 3C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

e Process the spectra using appropriate software. Chemical shifts are reported in parts per
million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy:

o Prepare a potassium bromide (KBr) pellet by thoroughly grinding a small amount of the
purified product with dry KBr powder.

o Press the mixture into a thin, transparent pellet using a hydraulic press.

» Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the
range of 4000-400 cm™1,

Mass Spectrometry (MS):

¢ Introduce a small amount of the purified product into a mass spectrometer, typically using a
direct insertion probe for solid samples.

e Acquire the mass spectrum using electron ionization (El) at 70 eV.

e Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic
fragmentation patterns.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of
2-(3-nitrophenyl)-1H-imidazole.
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Caption: Synthetic workflow for 2-(3-nitrophenyl)-1H-imidazole.
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Caption: Spectroscopic characterization workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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